molecular formula C11H13N3OS B2659188 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 890647-60-6

2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2659188
CAS No.: 890647-60-6
M. Wt: 235.31
InChI Key: NZMUOUFRBXYECV-UHFFFAOYSA-N
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Description

2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with a suitable thiol compound, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways. These interactions result in various biological effects, such as cell growth inhibition, anti-inflammatory responses, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the aminoethyl and sulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10/h1-4H,5-7,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMUOUFRBXYECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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